molecular formula C11H28ClN5O B1665727 Alseroxylon CAS No. 8001-95-4

Alseroxylon

Cat. No.: B1665727
CAS No.: 8001-95-4
M. Wt: 281.83 g/mol
InChI Key: GMRWGQCZJGVHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .

Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .

Chemical Reactions Analysis

Types of Reactions: Alseroxylon primarily undergoes ion-exchange reactions due to its anion-exchange resin properties . It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions: The ion-exchange reactions involve bile acids as the primary reagents. These reactions occur in the gastrointestinal tract where colestipol binds to bile acids, forming insoluble complexes that are excreted in the feces .

Major Products Formed: The major product formed from the reaction of colestipol with bile acids is an insoluble bile acid-colestipol complex that is excreted from the body .

Scientific Research Applications

Properties

CAS No.

8001-95-4

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Appearance

Solid powder

50925-79-6
26658-42-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colestid
Colestipol
Colestipol HCl
Colestipol Hydrochloride
HCl, Colestipol
Hydrochloride, Colestipol
U 26,597 A
U-26,597 A
U26,597 A

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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